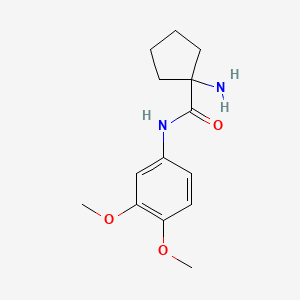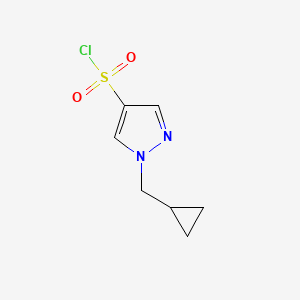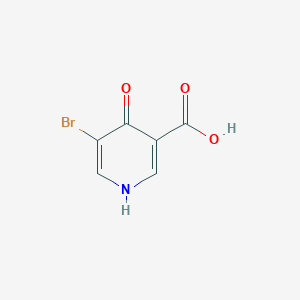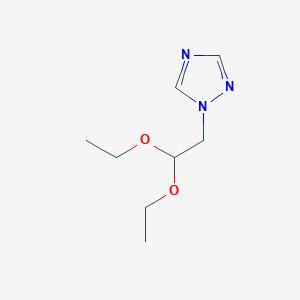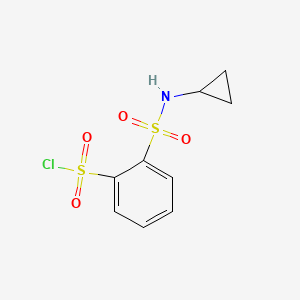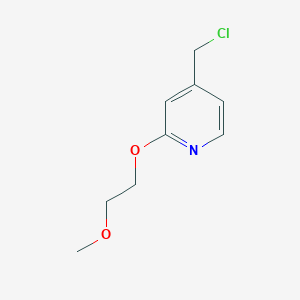
4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine
説明
4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine (CM2MEP) is an organochlorine compound with a wide range of applications in scientific research. It is a derivative of pyridine, an aromatic heterocyclic compound, and is a colorless liquid with a sweet, chloroform-like odor. It is a versatile compound that can be used as a reactant, catalyst, or intermediate in various synthetic reactions. CM2MEP has been studied extensively in the past few decades and has been used in numerous biomedical and pharmaceutical applications.
科学的研究の応用
Synthesis of Thermoresponsive Polymers
4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine: is utilized in the synthesis of thermoresponsive polymers like poly-oligo(ethylene glycol) methacrylates (POEGMA). These polymers exhibit unique properties that enable them to respond to temperature changes . They are particularly advantageous due to their biocompatibility and resistance to protein absorption , making them suitable for biomedical applications such as drug delivery systems and tissue engineering .
Coating for Antifouling Materials
The compound is also instrumental in coating materials to impart antifouling properties . This is critical in the development of surfaces that resist biofouling, which has applications in marine equipment , medical devices , and water treatment systems . The coatings help in reducing the attachment of unwanted biological materials .
Fabrication of Photonic Hydrogels
Another application is in the fabrication of photonic hydrogels using POEGMA microgels. These hydrogels can be used to create sensors that detect environmental changes or as components in optical devices . The ability to form hydrogels with controlled optical properties is valuable in the field of photonics .
Development of Controlled Drug Release Systems
The chemical serves as a precursor in the development of nanogels for controlled drug release. This is a significant area of research in pharmacology , where precise control over the release of medication can lead to more effective treatments with reduced side effects .
Anionic Polymerization Techniques
It is also involved in anionic polymerization techniques to create block copolymers with specific properties. These copolymers have a range of applications, including adhesives , coatings , and specialty plastics . The controlled synthesis method allows for the production of polymers with narrow molecular weight distribution and specific block ratios .
Microphase Separation Studies
Lastly, the compound is used in studies related to microphase separation in block copolymers. Understanding the phase behavior of these polymers is crucial for designing materials with desired mechanical and thermal properties, which can be applied in advanced material science and engineering .
特性
IUPAC Name |
4-(chloromethyl)-2-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-6-8(7-10)2-3-11-9/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLIEBKBCCVWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)

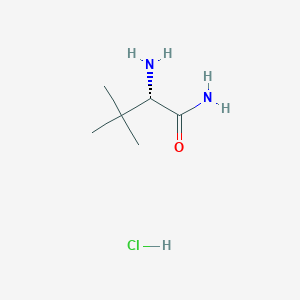
![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)
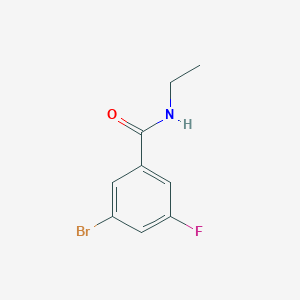
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)
